4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione
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Overview
Description
4,4-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione is a chemical compound characterized by the presence of a pyrazole ring substituted with a methyl group and a butane-1,3-dione moiety with two fluorine atoms at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione typically involves the fluorination of pyrazole derivatives. One common method involves the reaction of 3,5-diarylpyrazole substrates with electrophilic fluorinating agents such as Selectfluor™ in acetonitrile under microwave conditions at 90°C for 15 minutes . This process yields 4,4-difluoro-1H-pyrazoles along with other fluoropyrazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The large-scale synthesis is often optimized by chemists at major chemical companies to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced derivatives of the original compound.
Scientific Research Applications
4,4-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4-difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and specificity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features.
4,4-Difluoro-1H-pyrazole derivatives: These compounds share the difluoropyrazole core and exhibit similar reactivity.
Uniqueness
4,4-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4,4-difluoro-1-(1-methylpyrazol-4-yl)butane-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2N2O2/c1-12-4-5(3-11-12)6(13)2-7(14)8(9)10/h3-4,8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJRUTLAZQIMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)CC(=O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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